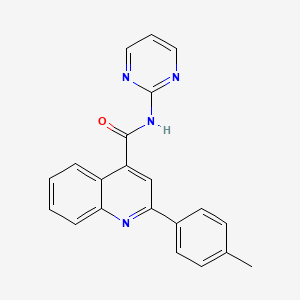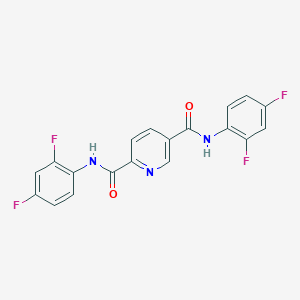
2-(4-methylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions:
Amidation: The final step involves the reaction of the quinoline derivative with pyrimidin-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated or substituted quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-methylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline core is known to interact with DNA and proteins, which can lead to various biological effects.
類似化合物との比較
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the 4-methyl and pyrimidin-2-yl groups.
2-(4-methylphenyl)quinoline-4-carboxamide: Lacks the pyrimidin-2-yl group.
N-(pyrimidin-2-yl)quinoline-4-carboxamide: Lacks the 4-methylphenyl group.
Uniqueness
2-(4-methylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide is unique due to the presence of both the 4-methylphenyl and pyrimidin-2-yl groups, which may confer specific biological activities and chemical properties not found in similar compounds.
特性
分子式 |
C21H16N4O |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
2-(4-methylphenyl)-N-pyrimidin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H16N4O/c1-14-7-9-15(10-8-14)19-13-17(16-5-2-3-6-18(16)24-19)20(26)25-21-22-11-4-12-23-21/h2-13H,1H3,(H,22,23,25,26) |
InChIキー |
DALQSWWXMRVSCT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B14952642.png)


![N-(4-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B14952663.png)
![2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14952672.png)
![(2Z)-2-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14952681.png)
![N-(2-fluorophenyl)-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B14952683.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B14952690.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952695.png)
![7-Bromo-2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952699.png)
![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14952707.png)
![3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952710.png)
![4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B14952730.png)

